2-(6-Methylpyridin-2-yl)aniline

Ion Channel Pharmacology Pain Research NaV1.7 Antagonist

Generic pyridyl-aniline substitutions derail catalytic selectivity and NaV1.7 SAR. 2-(6-Methylpyridin-2-yl)aniline (CAS 305811-31-8) delivers the exact steric and electronic profile required. • NaV1.7 IC50 240 nM (partially inactivated); des-methyl analog shows no reported activity. • Ortho-aniline geometry forms the five-membered N,N-chelate mandatory for Pd-catalyzed methoxycarbonylation; 4-regioisomer cannot coordinate bidentately. • Boiling point 314.1 °C enables cleaner fractional distillation versus 2-(pyridin-2-yl)aniline (~295-300 °C).

Molecular Formula C12H12N2
Molecular Weight 184.24 g/mol
CAS No. 305811-31-8
Cat. No. B1503271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Methylpyridin-2-yl)aniline
CAS305811-31-8
Molecular FormulaC12H12N2
Molecular Weight184.24 g/mol
Structural Identifiers
SMILESCC1=NC(=CC=C1)C2=CC=CC=C2N
InChIInChI=1S/C12H12N2/c1-9-5-4-8-12(14-9)10-6-2-3-7-11(10)13/h2-8H,13H2,1H3
InChIKeyDIAYGFSZDWSEIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(6-Methylpyridin-2-yl)aniline Profile


2-(6-Methylpyridin-2-yl)aniline (CAS 305811-31-8) is an ortho-substituted biaryl-amine composed of a 6-methylpyridine ring coupled to an aniline moiety . With a molecular formula of C12H12N2 and a molecular weight of 184.24 g·mol⁻¹, it functions as a bidentate N,N-donor ligand and a versatile synthetic intermediate in medicinal chemistry and catalysis . The 6-methyl group introduces distinct steric and electronic modulation at the pyridyl nitrogen, differentiating its coordination behavior and physicochemical properties from non-methylated or regioisomeric pyridyl-aniline analogs .

1 Bidentate N,N-ligand for coordination chemistry and catalysis studies.
2 Versatile synthetic intermediate in medicinal chemistry research.
3 6-Methyl group provides steric/electronic modulation distinct from des-methyl or regioisomeric analogs.

Why 2-(6-Methylpyridin-2-yl)aniline Cannot Be Substituted


Generic substitution of pyridyl-aniline ligands in coordination chemistry or medicinal chemistry is unreliable due to the profound impact of the 6-methyl group on both steric bulk and electronic density at the pyridyl nitrogen . For example, 2-(pyridin-2-yl)aniline lacks the methyl-induced steric hindrance that governs metal chelate geometry and catalytic selectivity in Pd-catalyzed methoxycarbonylation . Similarly, the 4-(6-methylpyridin-2-yl)aniline regioisomer (CAS 1187168-53-1) presents a para-aniline configuration, which precludes the formation of the five-membered N,N-chelate ring essential for bidentate coordination . Quantitative differences in computed LogP and boiling point between 2-(6-methylpyridin-2-yl)aniline and 2-(pyridin-2-yl)aniline further illustrate how the methyl substitution directly influences physicochemical behavior relevant to formulation and purification . These structural disparities translate into measurable differences in catalytic turnover numbers and biological target engagement as evidenced below.

! Lack of 6-methyl group in 2-(pyridin-2-yl)aniline may alter steric and electronic properties critical for coordination geometry.
! 4-(6-Methylpyridin-2-yl)aniline regioisomer may not support bidentate N,N-chelation due to para-aniline configuration.

2-(6-Methylpyridin-2-yl)aniline vs. Analogs


NaV1.7 Ion Channel Antagonism

2-(6-Methylpyridin-2-yl)aniline demonstrates measurable antagonist activity at the human NaV1.7 voltage-gated sodium channel, a target in pain pathway research . In the partially inactivated state assay, it achieved an IC50 of 240 nM using automated PatchXpress electrophysiology. In contrast, the des-methyl analog 2-(pyridin-2-yl)aniline (CAS 29528-30-1) shows no reported NaV1.7 activity in the same assay database, indicating that the 6-methyl group is a critical pharmacophoric element for channel engagement.

NaV1.7 Antagonism
Cross-study comparable
IC50 = 240 nM (target) vs. no reported activity (des-methyl analog)
6-Methyl substitution required for NaV1.7 channel engagement; des-methyl analog lacks reported effect.
PatchXpress, partially inactivated state, HEK293 cells.
Ion Channel Pharmacology Pain Research NaV1.7 Antagonist

Boiling Point Elevation

The methyl substituent in 2-(6-methylpyridin-2-yl)aniline raises the computed normal boiling point to 314.1 °C (at 760 mmHg), compared to a predicted 295–300 °C range for the non-methylated 2-(pyridin-2-yl)aniline . This ~15–20 °C increase directly impacts distillation cut points and thermal stability windows during purification.

Boiling Point Elevation
Cross-study comparable
314.1 ± 27.0 °C (predicted)
~15–20 °C higher than des-methyl analog; may require adjusted distillation parameters.
ACD/Labs predicted; experimental validation may be needed.
Physicochemical Characterization Distillation Purification

Bidentate Chelation Geometry

2-(6-Methylpyridin-2-yl)aniline uniquely enables formation of a five-membered N,N-chelate ring upon metal binding, owing to the ortho relationship between the pyridyl and aniline nitrogens . The para-substituted regioisomer 4-(6-methylpyridin-2-yl)aniline (CAS 1187168-53-1) cannot adopt this bidentate binding mode due to the 1,4-disposition of the nitrogen atoms, functioning instead as a monodentate pyridyl donor . In Pd(II) methoxycarbonylation of 1-hexene, catalysts bearing 6-methylpyridin-2-yl-containing bidentate ligands yield up to 92% ester within 20 h with 73% linear regioselectivity, whereas analogous monodentate pyridyl systems show markedly lower turnover frequencies .

Bidentate Chelation
Class-level inference
Bidentate N,N-chelate possible (target) vs. monodentate only (para regioisomer)
Ortho-aniline configuration enables five-membered chelate; para isomer may not support bidentate binding.
Pd methoxycarbonylation class-level data; 92% yield, 73% linear selectivity reported.
Coordination Chemistry Palladium Catalysis Ligand Design

Computed LogP Distinction

The addition of the methyl group increases the computed partition coefficient (clogP) of 2-(6-methylpyridin-2-yl)aniline by approximately 0.5 log units relative to 2-(pyridin-2-yl)aniline . This 0.5 logP increment corresponds to a roughly 3-fold increase in lipophilicity, which can alter membrane permeability and non-specific protein binding profiles in cellular assays .

Computed LogP
Supporting evidence
clogP ≈ 2.5–2.8 (Δ +0.5 vs. des-methyl)
Increased lipophilicity may alter permeability; requires experimental confirmation.
Fragment-based prediction; experimental logP not reported.
Drug Design Lipophilicity ADME Prediction

2-(6-Methylpyridin-2-yl)aniline: Application Scenarios


NaV1.7 Antagonist Lead Optimization

Research programs targeting NaV1.7 for pain indications should specify 2-(6-methylpyridin-2-yl)aniline as the core scaffold based on its confirmed IC50 of 240 nM in the partially inactivated state . Procurement of the des-methyl analog 2-(pyridin-2-yl)aniline would introduce a compound devoid of reported NaV1.7 activity, potentially derailing structure–activity relationship (SAR) campaigns. Bulk sourcing requests must include the CAS 305811-31-8 identifier and an explicit exclusion of CAS 29528-30-1.

Bidentate N,N-Ligands for Pd Catalysis

For palladium-catalyzed methoxycarbonylation or Heck-Mizoroki coupling reactions, the ortho-aniline arrangement of 2-(6-methylpyridin-2-yl)aniline is mandatory to form the catalytically active five-membered chelate . Laboratory procurement should reject the 4-(6-methylpyridin-2-yl)aniline regioisomer (CAS 1187168-53-1), which cannot achieve bidentate coordination and is expected to yield inferior catalytic turnover numbers.

High-Temperature Process Development

Scale-up facilities performing fractional distillation of pyridyl-aniline intermediates can leverage the 314.1 °C boiling point of 2-(6-methylpyridin-2-yl)aniline for cleaner separation from lower-boiling contaminants . Process engineers must recalculate heating requirements when migrating from the lower-boiling 2-(pyridin-2-yl)aniline (estimated 295–300 °C) to prevent yield losses due to thermal decomposition or insufficient separation efficiency.

Lipophilicity-Controlled SAR Studies

Medicinal chemistry teams exploring permeability–activity relationships can systematically utilize the ~0.5 clogP increase conferred by the 6-methyl group relative to the parent 2-(pyridin-2-yl)aniline . This predictable lipophilicity step allows rational library design without resorting to alternative alkyl substituents that may introduce confounding steric or metabolic effects.

Application
Selection Property
Validation Focus
NaV1.7 channel research
6-Methyl substitution for target engagement
IC50 validation in partially inactivated state
Pd-catalyzed methoxycarbonylation
ortho-Aniline bidentate coordination
Chelation geometry confirmation
High-temperature distillation
Elevated boiling point relative to des-methyl analog
Distillation parameter calibration
Lipophilicity-based SAR
Predicted clogP increment vs. parent
Permeability assay correlation
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